molecular formula C13H14FN3O B2889571 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine CAS No. 477889-32-0

4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine

Cat. No.: B2889571
CAS No.: 477889-32-0
M. Wt: 247.273
InChI Key: OHQHZWHYTQBNCP-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C₁₃H₁₄FN₃O It is a pyrimidine derivative that features a fluoropropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3-fluoropropanol.

    Formation of Intermediate: The first step involves the reaction of 4-bromoaniline with 3-fluoropropanol in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)aniline.

    Cyclization: The intermediate 4-(3-fluoropropoxy)aniline is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Chloropropoxy)phenyl]pyrimidin-2-amine
  • 4-[4-(3-Methoxypropoxy)phenyl]pyrimidin-2-amine
  • 4-[4-(3-Ethoxypropoxy)phenyl]pyrimidin-2-amine

Uniqueness

4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-[4-(3-fluoropropoxy)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-7-1-9-18-11-4-2-10(3-5-11)12-6-8-16-13(15)17-12/h2-6,8H,1,7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQHZWHYTQBNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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